2-Ethyl-3-methylpyrazine

Flavor chemistry Sensory analysis Pyrazine odorants

2-Ethyl-3-methylpyrazine delivers the authentic roasted-potato, nutty, earthy aroma essential for coffee, cocoa, baked goods, and savory flavors. Its 130 ppb odor threshold provides broader dosing latitude vs. more potent pyrazines (e.g., 2‑acetylpyrazine at 0.062 ppm), minimizing blend overpowering. This specific C2‑ethyl/C3‑methyl substitution yields a distinct profile absent in generic pyrazine blends or positional isomers. Meets FCC/FG ≥98% purity with FEMA 3155 documentation. Also serves as a precursor for 2‑acetyl‑3‑methylpyrazine and as an antimicrobial candidate. Typical usage 3–10 ppm.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 15707-23-0
Cat. No. B101031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methylpyrazine
CAS15707-23-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1C
InChIInChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3
InChIKeyLNIMMWYNSBZESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-methylpyrazine (CAS 15707-23-0) Procurement Guide: Properties, Specifications, and Industrial Utility


2-Ethyl-3-methylpyrazine (CAS 15707-23-0) is an alkylpyrazine flavor compound with molecular formula C₇H₁₀N₂ and molecular weight 122.17 . The compound appears as a colorless to slightly yellow liquid with a characteristic strong raw-potato, roasted, earthy, and nutty aroma [1]. Its boiling point is 57 °C at 10 mmHg and density is 0.987 g/mL at 25 °C . As a naturally occurring volatile, it has been identified in roasted cocoa beans, potato chips, roasted sesame seeds, roasted parsley, coffee, peanuts, and malt beverages, formed primarily via Maillard reactions and pyrolysis of serine and threonine during thermal processing [2].

Why 2-Ethyl-3-methylpyrazine Cannot Be Replaced by Generic Alkylpyrazine Substitutes in Flavor Formulations


Alkylpyrazines as a class exhibit wide variability in odor detection thresholds and aroma character depending on substitution pattern [1]. 2-Ethyl-3-methylpyrazine possesses a specific substitution arrangement (ethyl at C2, methyl at C3) that confers a characteristic roasted, nutty, raw-potato profile distinct from its positional isomers and homologs . Even small structural changes—such as moving the ethyl group to C5 (2-ethyl-5-methylpyrazine) or adding a second ethyl (2,3-diethylpyrazine)—produce measurable differences in sensory threshold, odor quality, and application suitability [2]. Substituting this compound with a generic pyrazine blend or a lower-cost analog without quantitative threshold matching risks altering the sensory balance of the final formulation. The following evidence quantifies these key differences.

Quantitative Differentiation Evidence for 2-Ethyl-3-methylpyrazine (CAS 15707-23-0) Relative to Analogs and In-Class Alternatives


Odor Detection Threshold in Water: 2-Ethyl-3-methylpyrazine vs. 2-Ethyl-5-methylpyrazine vs. 2-Acetylpyrazine

2-Ethyl-3-methylpyrazine exhibits an odor detection threshold of 130 ppb (0.13 ppm) in water . By comparison, its positional isomer 2-ethyl-5-methylpyrazine has a reported threshold of 0.10 ppm (100 ppb) [1], while 2-acetylpyrazine—another roasted-nutty pyrazine—has a substantially lower threshold of 0.062 ppm (62 ppb) [1]. This places 2-ethyl-3-methylpyrazine at an intermediate potency level among commonly used roasted-aroma pyrazines. In air, the detection threshold is reported as 2 ppm [2].

Flavor chemistry Sensory analysis Pyrazine odorants

Aroma Character Differentiation: Raw-Potato/Roasted Nutty vs. Green Pepper/Raw Nutty Profile

2-Ethyl-3-methylpyrazine is characterized by a strong raw-potato, roasted, earthy, and nutty aroma profile, with taste characteristics at 10 ppm described as nutty, peanut, musty corn-like with raw and oily nuances [1][2]. In contrast, the homolog 2,3-diethylpyrazine (CAS 15707-24-1) exhibits a raw nutty and green pepper odor profile at 0.10% in dipropylene glycol . The position of the ethyl and methyl substituents fundamentally alters the sensory descriptor profile despite both compounds sharing the pyrazine core.

Flavor characterization Sensory descriptors Pyrazine aroma

Comparative Antimicrobial Activity: 2-Ethyl-3-methylpyrazine as Most Inhibitory Among Pyrazine Volatiles from Bacillus megaterium BP17

In a study of volatile antimicrobial compounds produced by the black pepper root endophytic biocontrol agent Bacillus megaterium BP17, dynamic headspace GC/MS analysis identified several pyrazines. Among the detected pyrazines, 2-ethyl-3-methylpyrazine was found to be the most inhibitory, followed in descending order of activity by pyrazine, 2-ethyl-; pyrazine, 2,5-dimethyl; and pyrazine, 2-methyl [1][2]. The compound was identified as an antimicrobial agent against plant pathogens with potential for crop protection applications.

Antimicrobial volatiles Biocontrol Plant pathogen inhibition

Regulatory-Grade Purity Specification: FCC and FG Compliance with ≥98% Minimum Purity

Commercial-grade 2-ethyl-3-methylpyrazine intended for food flavoring applications is routinely supplied at ≥98% purity meeting both Food Chemicals Codex (FCC) and Food Grade (FG) specifications . Some suppliers offer analytical standard grade at ≥98.5% (GC) with ≤0.3 wt. % water , while others provide 99–100% (GC) purity meeting FG specifications, Kosher, and FEMA 3155 . The FEMA GRAS designation (FEMA No. 3155) confirms the compound's Generally Recognized As Safe status for intended food uses [1].

Food grade Flavor regulation Quality specification

Synthetic Versatility: Use as Key Intermediate for 2-Acetyl-3-methylpyrazine via Direct Oxidation

2-Ethyl-3-methylpyrazine serves as a direct synthetic precursor to 2-acetyl-3-methylpyrazine (an important flavor compound and pharmaceutical intermediate) through a one-step oxidation reaction using tert-butyl hydroperoxide with a catalyst system [1]. This synthetic route provides an economical and environmentally favorable method to access 2-acetyl-3-methylpyrazine, which itself exhibits a substantially lower odor threshold (0.062 ppm) and popcorn/bread crust aroma [2]. Alternative routes to 2-acetyl-3-methylpyrazine may require multi-step sequences or less efficient methodologies.

Organic synthesis Pharmaceutical intermediates Pyrazine derivatives

2-Ethyl-3-methylpyrazine (CAS 15707-23-0): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Flavor Formulation for Roasted, Nutty, and Savory Food Products Requiring Controlled Potency

Formulators developing coffee, cocoa, roasted nut, baked goods, potato chip, or savory seasoning flavors should select 2-ethyl-3-methylpyrazine when an intermediate-threshold roasted-nutty note is required. Its 130 ppb (0.13 ppm) odor threshold in water provides greater dosing flexibility compared to more potent analogs like 2-acetylpyrazine (0.062 ppm) that risk overpowering blends, while offering superior roasted/potato character compared to 2,3-diethylpyrazine's green pepper profile [1]. Recommended use levels in final food products are typically 3–10 ppm , with taste characteristics fully expressed at 10 ppm [2].

Agricultural Biocontrol Research: Natural Antimicrobial Volatile Against Plant Pathogens

Researchers investigating biological control agents for crop protection should consider 2-ethyl-3-methylpyrazine as a candidate antimicrobial volatile. It was identified as the most inhibitory pyrazine compound among volatiles produced by Bacillus megaterium BP17, demonstrating superior activity relative to pyrazine, 2-ethyl-; pyrazine, 2,5-dimethyl; and pyrazine, 2-methyl in the same assay system [3]. This evidence supports its evaluation in plant pathogen suppression studies and potential development as a natural antimicrobial agent for agricultural applications.

Synthesis of 2-Acetyl-3-methylpyrazine for Flavor and Pharmaceutical Intermediates

Chemical manufacturers and research laboratories requiring 2-acetyl-3-methylpyrazine—a compound with a significantly lower odor threshold (0.062 ppm) and distinct popcorn/bread crust aroma [1]—can utilize 2-ethyl-3-methylpyrazine as the direct starting material. A one-step oxidation using tert-butyl hydroperoxide with an appropriate catalyst system provides an economical and environmentally favorable synthetic route [4], avoiding multi-step alternative pathways and reducing process complexity.

Procurement of Food-Grade Flavor Ingredients with Documented Regulatory Compliance

Procurement specialists sourcing flavor ingredients for food and beverage manufacturing should specify 2-ethyl-3-methylpyrazine meeting FCC and FG grade specifications (≥98% purity) with FEMA 3155 documentation . This ensures compliance with food additive regulations and provides traceable purity verification. For analytical applications requiring higher stringency, analytical standard grade (≥98.5% GC, ≤0.3% water) is available , while synthetic applications may benefit from 99–100% (GC) grade material .

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